molecular formula C13H16 B167654 1-(4-Tolyl)-1-cyclohexene CAS No. 1821-23-4

1-(4-Tolyl)-1-cyclohexene

Cat. No. B167654
CAS RN: 1821-23-4
M. Wt: 172.27 g/mol
InChI Key: YAOVYZVTIFLTSH-UHFFFAOYSA-N
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Description

1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.

Biochemical And Physiological Effects

TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.

Future Directions

There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.

properties

CAS RN

1821-23-4

Product Name

1-(4-Tolyl)-1-cyclohexene

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-methylbenzene

InChI

InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3

InChI Key

YAOVYZVTIFLTSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C2=CCCCC2

Other CAS RN

1821-23-4

Pictograms

Environmental Hazard

Origin of Product

United States

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